molecular formula C11H15B B1267734 (4-Bromo-2-methylbutan-2-yl)benzene CAS No. 1197-97-3

(4-Bromo-2-methylbutan-2-yl)benzene

Cat. No. B1267734
CAS RN: 1197-97-3
M. Wt: 227.14 g/mol
InChI Key: HYBMCTHMOSBLGN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “(4-Bromo-2-methylbutan-2-yl)benzene” could involve electrophilic aromatic substitution reactions . The exact method of synthesis could not be found in the search results.


Molecular Structure Analysis

The molecular structure of “(4-Bromo-2-methylbutan-2-yl)benzene” consists of a benzene ring with a 4-Bromo-2-methylbutan-2-yl group attached . The exact structure could not be found in the search results.

Scientific Research Applications

Organic Synthesis

(4-Bromo-2-methylbutan-2-yl)benzene: is a valuable compound in organic chemistry, particularly in the synthesis of complex molecules. Its bromine atom can act as a good leaving group in nucleophilic substitution reactions, making it a versatile intermediate for constructing carbon-carbon or carbon-heteroatom bonds. This compound can be used to synthesize various pharmaceuticals, agrochemicals, and polymers by reacting with different nucleophiles or through palladium-catalyzed coupling reactions .

Pharmaceuticals

In the pharmaceutical industry, (4-Bromo-2-methylbutan-2-yl)benzene can be utilized to create a wide range of therapeutic agents. It serves as a building block for the synthesis of active pharmaceutical ingredients (APIs) that require a phenyl group attached to a brominated carbon chain. The bromine atom can be further functionalized to introduce additional pharmacophores, enhancing the biological activity and specificity of the resulting drugs .

Materials Science

Materials scientists can employ (4-Bromo-2-methylbutan-2-yl)benzene in the development of new materials. Its incorporation into polymers can lead to materials with unique properties, such as enhanced thermal stability or flame retardancy. Additionally, it can be used in the synthesis of organic semiconductors, which are crucial for the development of flexible electronic devices .

Analytical Chemistry

In analytical chemistry, (4-Bromo-2-methylbutan-2-yl)benzene can be used as a standard or reference compound in various chromatographic and spectroscopic methods. It helps in the calibration of instruments and serves as a comparison point for the identification and quantification of similar compounds in complex mixtures .

Environmental Science

Environmental scientists might explore the use of (4-Bromo-2-methylbutan-2-yl)benzene as a tracer or marker in environmental studies. Its distinct chemical signature allows for the tracking of pollution sources and the study of chemical processes in the atmosphere or bodies of water. Understanding its behavior and breakdown in the environment can also contribute to the assessment of its ecological impact .

Biochemistry

In biochemistry, (4-Bromo-2-methylbutan-2-yl)benzene can be a precursor for compounds that interact with biological systems. It can be used to synthesize molecules that mimic natural substrates or inhibitors of enzymes, aiding in the study of biochemical pathways and the discovery of new drug targets .

properties

IUPAC Name

(4-bromo-2-methylbutan-2-yl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15Br/c1-11(2,8-9-12)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYBMCTHMOSBLGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCBr)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60288140
Record name (4-bromo-2-methylbutan-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60288140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Bromo-2-methylbutan-2-yl)benzene

CAS RN

1197-97-3
Record name NSC54366
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54366
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (4-bromo-2-methylbutan-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60288140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Metyl-3-phenylbutanol (0.82 g) was refluxed in 47% hydrobromic acid (5 ml) under heating for 7 hours. To the reaction solution was added water and the solution was extracted with ether. After washing with a saturated aqueous solution of sodium chloride, the ether layer was dried over anhydrous magnesium sulfate, and the residue was then subjected to silica gel column chromatography. Elution with a hexane - ethyl acetate 10:1) mixture gave 1.02 of 1-bromo-3-methyl-3-phenylbutane.
Quantity
0.82 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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